alpha-(Fluoromethyl)-5-hydroxytryptophan

Description

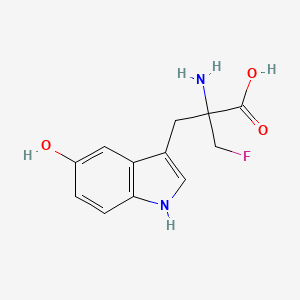

α-(Fluoromethyl)-5-hydroxytryptophan is a fluorinated derivative of 5-hydroxytryptophan (5-HTP), a naturally occurring amino acid and metabolic precursor to serotonin. The incorporation of a fluoromethyl (-CH₂F) group at the alpha position introduces steric and electronic modifications that alter its biochemical stability, receptor interactions, and pharmacokinetics compared to non-fluorinated analogs. This compound is of interest in neuropharmacology and radiopharmaceutical development due to fluorine’s ability to enhance metabolic resistance and modulate blood-brain barrier (BBB) penetration .

Properties

CAS No. |

73804-78-1 |

|---|---|

Molecular Formula |

C12H13FN2O3 |

Molecular Weight |

252.24 g/mol |

IUPAC Name |

2-amino-2-(fluoromethyl)-3-(5-hydroxy-1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C12H13FN2O3/c13-6-12(14,11(17)18)4-7-5-15-10-2-1-8(16)3-9(7)10/h1-3,5,15-16H,4,6,14H2,(H,17,18) |

InChI Key |

XWAHBYZGNVFLIE-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1O)C(=CN2)CC(CF)(C(=O)O)N |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CN2)CC(CF)(C(=O)O)N |

Synonyms |

alpha-(fluoromethyl)-5-hydroxytryptophan alpha-(fluoromethyl)-5-hydroxytryptophan, (D)-isomer FM-OHTrp |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares α-(Fluoromethyl)-5-hydroxytryptophan with structurally related compounds:

Pharmacokinetic and Pharmacodynamic Differences

- Metabolic Stability: Fluorinated analogs (e.g., α-(Fluoromethyl)-5-hydroxytryptophan, FMePhe) resist enzymatic degradation better than non-fluorinated compounds like 5-HTP . 5-HTP requires co-administration with decarboxylase inhibitors (e.g., carbidopa) to prolong efficacy .

- Receptor Interactions: 5-Fluoro AMT binds to serotonin receptors but with lower affinity than non-fluorinated tryptamines due to steric effects of fluorine . α-(Fluoromethyl)-5-hydroxytryptophan’s fluoromethyl group may enhance interactions with aromatic amino acid decarboxylases, altering serotonin synthesis pathways .

Q & A

Q. What are the primary synthetic routes for alpha-(fluoromethyl)-5-hydroxytryptophan, and how do they influence yield and purity?

The synthesis of this compound involves fluorination strategies to introduce the fluoromethyl group at the alpha position. Key methods include:

- Chemoenzymatic synthesis : Utilizes enzymatic hydroxylation followed by fluoromethylation, achieving high stereochemical control but requiring optimization of reaction conditions (e.g., pH, temperature) to prevent racemization .

- Radiosynthesis for PET imaging : Employs cyclo-sulfamidate precursors labeled with fluorine-18, yielding radiochemical purity >95% but requiring rapid purification to mitigate radiolysis .

- Direct fluoromethylation : Uses fluoromethyl halides or triflates, which may result in lower yields due to competing side reactions (e.g., oxidation of the indole ring) .

Q. Which analytical techniques are most effective for characterizing this compound, particularly in assessing fluorination efficiency and stereochemical integrity?

- Nuclear Magnetic Resonance (NMR) : -NMR confirms fluoromethyl incorporation and quantifies positional isomers .

- High-Performance Liquid Chromatography (HPLC) : Chiral columns (e.g., Chiralpak AD-H) resolve enantiomers, with retention times correlated to stereochemical purity (e.g., >98% ee in optimized protocols) .

- Mass Spectrometry (MS) : High-resolution MS detects isotopic patterns to verify fluorination and rule out impurities (e.g., dehalogenated byproducts) .

Q. How do in vitro and in vivo models differ in evaluating the biological activity of this compound, and what are key considerations for model selection?

- In vitro models : Cell-based assays (e.g., HEK293 transfected with system L transporters) measure uptake kinetics. Key parameters include IC values for competitive inhibition against natural substrates like tryptophan .

- In vivo models : Rodent PET imaging quantifies tumor uptake (SUV) and biodistribution. For example, [18F]9a exhibits a tumor-to-brain ratio of 6.25 at 60 minutes post-injection, highlighting its potential for glioma imaging .

- Considerations : In vitro models may overestimate transporter affinity due to absent metabolic pathways, while in vivo studies require controlling for blood-brain barrier permeability and off-target fluoromethyl metabolism .

Advanced Research Questions

Q. What experimental design challenges arise when studying this compound's interaction with aromatic amino acid decarboxylase (AADC), and how can they be mitigated?

- Challenge : Fluoromethyl derivatives act as both substrates and inhibitors of AADC, complicating kinetic analyses. For instance, alpha-difluoromethyl-5-hydroxytryptophan irreversibly inhibits AADC (IC = 2.4 µM) but requires hydroxylation by tryptophan hydroxylase (TPH) for activation .

- Mitigation : Use TPH-deficient cell lines to isolate AADC activity or employ time-dependent enzyme inactivation assays to distinguish competitive vs. non-competitive inhibition .

Q. How should researchers address contradictory findings regarding the impact of fluorination position (alpha vs. beta) on system L amino acid transporter affinity?

- Contradiction : Beta-fluorinated analogs show reduced transporter uptake due to steric hindrance (e.g., tumor SUV of beta-fluorinated compounds is 30% lower than alpha-fluorinated isomers) . However, alpha-fluoromethyl groups may alter redox properties, affecting transporter binding in certain cell types .

- Resolution : Conduct comparative uptake studies using isogenic cell lines expressing system L isoforms (e.g., LAT1 vs. LAT2). Molecular docking simulations can further clarify steric and electronic interactions .

Q. What methodological approaches are critical for optimizing PET imaging protocols using radiolabeled this compound analogs?

- Protocol Optimization :

- Radiolabeling : Use no-carrier-added [18F]fluoride with <5% isotopic dilution to maximize specific activity (>50 GBq/µmol) .

- Kinetic Modeling : Compartmental analysis (e.g., two-tissue model) corrects for non-specific binding in brain tissue .

- Validation : Co-administer unlabeled compound to confirm saturable uptake (e.g., 70% reduction in tumor SUV with excess cold ligand) .

Q. Table 1. Comparative PET Imaging Data for this compound Isomers

| Isomer | Tumor SUV (60 min) | Brain SUV (60 min) | Tumor/Brain Ratio |

|---|---|---|---|

| [18F]9a | 2.5 | 0.4 | 6.25 |

| [18F]9b | 1.8 | 0.3 | 6.0 |

| Data sourced from DBT glioma mouse models . |

Q. How can researchers reconcile variability in serotonin modulation efficacy across preclinical studies using this compound?

- Variability Source : Differences in TPH isoform expression (TPH1 in peripheral tissues vs. TPH2 in the brain) impact hydroxylation efficiency. Alpha-monofluoromethyl derivatives show 40% lower CNS serotonin modulation compared to peripheral effects .

- Strategy : Use tissue-specific knockout models (e.g., TPH1 mice) to isolate central vs. peripheral contributions. Pair with microdialysis to measure extracellular serotonin levels in real-time .

Q. What are the implications of fluoromethyl-induced redox activity in this compound for studying biological electron transfer?

- Redox Properties : Fluoromethyl groups lower the reduction potential of the indole ring by 150 mV, enabling participation in proton-coupled electron transfer (PCET) pathways .

- Application : Incorporate fluorinated analogs into azurin or cytochrome P450 systems to map electron transfer pathways via transient absorption spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.